2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chloro group, a methoxymethyl group, a thiadiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reagents and products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.
Oxidation: Chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of 2-amino-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide.
Oxidation: Formation of 2-chloro-N-[5-(formyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide.
Scientific Research Applications
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-ethyl-1,3,4-thiadiazol-2-yl]acetamide
- 2-chloro-N-[5-isopropyl-1,3,4-thiadiazol-2-yl]acetamide
- 2-chloro-N-[4,6-dimethyl-1,3-benzothiazol-2-yl]acetamide
Uniqueness
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to the presence of both a methoxymethyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O4S/c1-20-5-9-14-15-11(21-9)13-10(17)7-3-2-6(16(18)19)4-8(7)12/h2-4H,5H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFRVYZFKYQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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